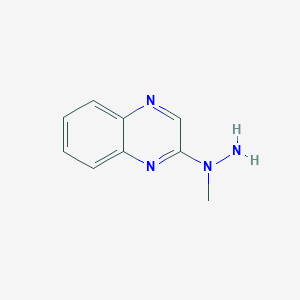

2-(1-Methylhydrazino)quinoxaline

概要

説明

2-(1-Methylhydrazino)quinoxaline is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial Activity

2-(1-Methylhydrazinyl)quinoxaline and its derivatives exhibit significant antimicrobial properties. Studies have shown the synthesis of novel quinoxalines, including derivatives of 2-(1-Methylhydrazinyl)quinoxaline, which have demonstrated in vitro antimicrobial activity. Particularly, certain compounds have been found to possess a broad spectrum of antimicrobial activity, highlighting their potential in medical applications for combating infectious diseases (Refaat et al., 2004).

Neuroprotective Properties

Quinoxaline derivatives, closely related to 2-(1-Methylhydrazinyl)quinoxaline, have shown promise as neuroprotective agents. For instance, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline, a quinoxaline analog, has been identified as a potent inhibitor of non-NMDA glutamate receptors and demonstrated protection against global ischemia in cerebral settings (Sheardown et al., 1990).

Therapeutic Applications

Quinoxalines, including 2-(1-Methylhydrazinyl)quinoxaline, have diverse therapeutic uses, notably in treating cancerous cells, AIDS, and other infectious diseases. Their significance in medicinal chemistry is highlighted by their incorporation into drugs designed to combat these health issues (Khatoon & Abdulmalek, 2021).

Anticancer Evaluation

Certain quinoxaline derivatives, possibly including 2-(1-Methylhydrazinyl)quinoxaline, have been synthesized and evaluated for their anticancer activity. These compounds are explored for their potential use in chemotherapy, demonstrating the broad applicability of quinoxalines in oncological research (Kotb et al., 2007).

作用機序

While the specific mechanism of action for 2-(1-Methylhydrazinyl)quinoxaline is not mentioned in the search results, quinoxaline derivatives have been found to exhibit a broad spectrum of biological activities. They have been used in the development of antiviral, anticancer, and antimicrobial agents .

Safety and Hazards

将来の方向性

Quinoxalines have become a subject of extensive research due to their emergence as an important chemical moiety . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . This suggests a growing interest in the development of compounds bearing a quinoxaline moiety for various applications, including antiviral treatment .

特性

IUPAC Name |

1-methyl-1-quinoxalin-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-13(10)9-6-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVSYEKJHPNMSTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC2=CC=CC=C2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383912 | |

| Record name | 2-(1-Methylhydrazinyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16621-55-9 | |

| Record name | 2-(1-Methylhydrazinyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-(1-methylhydrazino)quinoxaline a useful reagent in organic synthesis?

A1: This compound contains both a nucleophilic hydrazine moiety and an electrophilic quinoxaline ring system. This bifunctionality allows it to participate in diverse reactions, making it a valuable precursor for constructing complex heterocycles. [, , ]

Q2: Can you give some examples of heterocyclic systems that have been synthesized using this compound as a starting material?

A2: Researchers have successfully employed this compound in the synthesis of various heterocycles, including:

- Pyridazino[3,4-b]quinoxalines: Formed through a 1,3-dipolar cycloaddition reaction with dimethyl or diethyl acetylenedicarboxylate. [, , ]

- Pyrazolo[3,4-b]quinoxalines: Synthesized via a 1,3-dipolar cycloaddition reaction with 2-chloroacrylonitrile. [, ]

- 1,2-Diazepino[3,4-b]quinoxalines: Generated by reacting with 2-chloroacrylonitrile after initial condensation with specific aldehydes. [, ]

- Mesoionic triazolo[4,3-a]quinoxalines: Obtained by reaction with phenyl isothiocyanate. [, ]

- 4H-1,3,4-Oxadiazino[5,6-b]quinoxalines: Prepared by reacting with ethyl chloroglyoxalate or through intramolecular cyclization with acetic anhydride. [, ]

Q3: The papers mention 1,3-dipolar cycloaddition reactions. What role does this compound play in this type of reaction?

A3: this compound can act as a precursor to a 1,3-dipole. For example, reaction with dimethyl acetylenedicarboxylate generates an azomethine imine in situ. This dipole can then undergo a [3+2] cycloaddition with a suitable dipolarophile, like another molecule of dimethyl acetylenedicarboxylate, ultimately yielding the pyridazino[3,4-b]quinoxaline framework. [, ]

Q4: The tautomeric structure of the synthesized dihydropyridazino[3,4-b]quinoxalines is discussed in one of the papers. What did the researchers find?

A4: Using NOE (Nuclear Overhauser Effect) spectroscopy, researchers determined that 1-methyldihydropyridazino[3,4-b]quinoxalines exist predominantly in the 1,5-dihydro form when dissolved in dimethyl sulfoxide or a mixture of trifluoroacetic acid and dimethyl sulfoxide. []

Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A5: The papers utilized various techniques, including:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

acetate](/img/structure/B103585.png)

![(4E)-4-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-2-one](/img/structure/B103586.png)

![3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B103594.png)